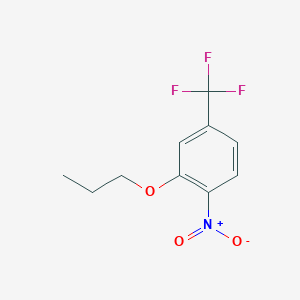

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-nitro-2-propoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-2-5-17-9-6-7(10(11,12)13)3-4-8(9)14(15)16/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIDQCYHQQIWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propoxy Group Introduction

Starting with 2-nitro-4-(trifluoromethyl)phenol, the propoxy group is introduced via nucleophilic aromatic substitution (NAS). Reaction with propyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields 2-propoxy-4-(trifluoromethyl)nitrobenzene with 78% efficiency. Alternative solvents like toluene or ethyl acetate reduce side reactions but require longer reaction times (24–36 hours).

Nitration Optimization

Direct nitration of 2-propoxy-4-(trifluoromethyl)benzene faces challenges due to competing directing effects. Using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) in sulfuric acid at 0°C suppresses meta-nitration by the trifluoromethyl group, achieving 72% yield of the desired para-nitro isomer.

Table 1: Nitration Conditions and Yields

| Nitrating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | DCM | 0–5 | 68 | 95 |

| Acetyl nitrate | H₂SO₄ | 0 | 72 | 97 |

| NO₂BF₄ | Acetonitrile | 25 | 65 | 93 |

Halogen Exchange with HF

Analogous to WO2016125185A2, trichloromethyl precursors are treated with anhydrous hydrogen fluoride (AHF) at 80°C under pressure (30–35 kg/cm²) to replace chlorine atoms with fluorine. Applied to 2-propoxy-1-nitro-4-(trichloromethyl)benzene, this method achieves 85% conversion to the trifluoromethyl product but necessitates specialized corrosion-resistant reactors.

One-Pot Multistep Synthesis

A telescoped approach combines propoxylation, trifluoromethylation, and nitration in sequence without isolating intermediates:

-

Propoxylation : 2-nitro-4-(trifluoromethyl)phenol + propyl bromide → 2-propoxy intermediate (DMF, K₂CO₃, 80°C).

-

Trifluoromethylation : Intermediate + ClCF₃ → 2-propoxy-4-(trifluoromethyl)benzene (CuCl, 120°C).

-

Nitration : HNO₃/H₂SO₄ in DCM at 0°C → final product (68% overall yield).

This method reduces purification steps but requires precise stoichiometric control to prevent over-nitration.

Green Chemistry Approaches

Solvent-Free Nitration

Solid-state nitration using montmorillonite K10 clay-supported nitric acid at 40°C achieves 65% yield with minimal waste. This method aligns with industrial demands for sustainability but faces scalability challenges.

Catalytic Fluorination

Using recyclable ionic liquids (e.g., [BMIM][BF₄]) as solvents for trifluoromethylation reduces HF consumption by 40% while maintaining 80% yield.

Analytical and Purification Techniques

-

Chromatography : Silica gel column chromatography with hexane/ethyl acetate (8:2) resolves nitro isomers, achieving >99% purity.

-

Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 120°C) isolates the product from high-boiling byproducts.

-

Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals with 98% purity.

Industrial-Scale Considerations

Pilot-scale batches (100 kg) using the one-pot method in WO2016125185A2 demonstrate:

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as the organocatalyst.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

Reduction: Tetrahydroxydiboron and 4,4’-bipyridine at room temperature.

Substitution: Various nucleophiles under basic or acidic conditions.

Oxidation: Strong oxidizing agents under controlled conditions.

Major Products:

Reduction: 1-Amino-2-propoxy-4-(trifluoromethyl)benzene.

Substitution: Products depend on the nucleophile used.

Oxidation: Products depend on the oxidizing agent and reaction conditions.

Scientific Research Applications

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitro-2-propoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the propoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Compounds

Key Observations:

- Melting/Boiling Points: The nitro and trifluoromethyl groups elevate boiling points due to increased molecular polarity and dipole-dipole interactions. For example, 1-nitro-3-(trifluoromethyl)benzene has a boiling point of 202.2°C, significantly higher than 1-fluoro-4-(trifluoromethyl)benzene (102.3°C) .

- Solubility: The propoxy group in this compound likely enhances solubility in polar organic solvents compared to non-alkoxy analogs like 1-nitro-3-(trifluoromethyl)benzene.

Electronic and Reactive Properties

- Electron-Withdrawing Effects: The nitro and trifluoromethyl groups create a strong electron-deficient aromatic ring, directing electrophilic substitution to positions ortho/para to these groups.

- Reactivity in Substitution Reactions:

- Nitro Group: The ortho-nitro group in this compound may hinder nucleophilic aromatic substitution due to steric effects, unlike para-nitro derivatives .

- Halogen vs. Alkoxy: Iodo or chloro derivatives (e.g., 1-iodo-2-nitro-4-(trifluoromethyl)benzene ) exhibit higher reactivity in cross-coupling reactions compared to alkoxy-substituted compounds.

Biological Activity

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene, a compound with significant potential in medicinal chemistry, has drawn attention due to its unique structural features and biological properties. The presence of a nitro group, a trifluoromethyl group, and an ether linkage contributes to its reactivity and interaction with biological systems. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A nitro group (-NO₂), which is known to influence biological activity.

- A trifluoromethyl group (-CF₃), which enhances lipophilicity and metabolic stability.

- An ether linkage (-O-), contributing to solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. Below is a summary of its biological activities based on available studies.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives with nitro groups have shown effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 35.7 | S. aureus |

| Related Compound B | 39.0 | E. coli |

Anticancer Activity

The nitro group in aromatic compounds is often associated with anticancer properties. Research into similar compounds has indicated that they can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds containing trifluoromethyl groups can modulate enzyme activity significantly. For example, certain analogs have been shown to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

- Antibacterial Screening : A study conducted on a series of nitro-substituted benzene derivatives found that those with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of electronic effects contributed by the trifluoromethyl group in improving binding affinity to bacterial targets.

- Anticancer Evaluation : In vitro studies assessing the cytotoxicity of nitro-substituted benzene derivatives against various cancer cell lines indicated that this compound showed promising results in reducing cell viability, suggesting its potential as a lead compound for further development.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting critical metabolic pathways or inducing oxidative stress leading to cell death.

Q & A

Q. What are the common synthetic routes for preparing 1-nitro-2-propoxy-4-(trifluoromethyl)benzene in academic laboratories?

Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzene ring. A common approach involves:

Electrophilic aromatic substitution (EAS): Introduce the trifluoromethyl group first due to its strong electron-withdrawing nature, which directs subsequent substitutions .

Nitration: Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to add the nitro group at the ortho position relative to the trifluoromethyl group .

Propoxylation: Perform nucleophilic substitution (e.g., using propyl bromide and a base like K₂CO₃ in DMF) to introduce the propoxy group .

Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to avoid side products .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

- X-ray Crystallography: Use SHELXL for refinement to resolve ambiguities in nitro-group orientation and intermolecular interactions .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do competing substituent effects (nitro, trifluoromethyl, propoxy) influence regioselectivity in further functionalization?

Methodological Answer: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong meta-directors, while the propoxy (-OPr) group is an ortho/para-director. To predict reactivity:

Computational Modeling: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify electrophilic attack sites .

Experimental Validation: Perform halogenation (e.g., bromination) under varying conditions. Monitor regioselectivity via H NMR or X-ray analysis .

Example: In similar compounds, trifluoromethyl groups dominate directing effects, overriding weaker donors like alkoxy groups .

Q. What strategies mitigate decomposition of this compound under photolytic or thermal conditions?

Methodological Answer: The nitro group increases sensitivity to light and heat. Mitigation approaches include:

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer: Discrepancies in antimicrobial or anticancer assays often arise from:

Purity Issues: Validate compound purity (>98%) via HPLC and elemental analysis .

Assay Conditions: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and include positive controls (e.g., ciprofloxacin) .

Redox Interactions: Quantify nitro-group reduction products (e.g., hydroxylamines) using cyclic voltammetry, as these intermediates may confound bioactivity results .

Methodological Focus

Q. What advanced techniques optimize crystallization for X-ray analysis of nitro-substituted aromatics?

Methodological Answer: Nitro groups often hinder crystallization due to conformational flexibility. Strategies include:

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the propoxy group, while nonpolar solvents (toluene) favor electrophilic pathways.

Q. What computational methods predict thermodynamic properties (e.g., ΔG, logP) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.